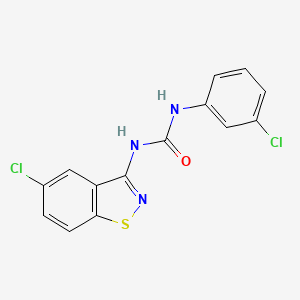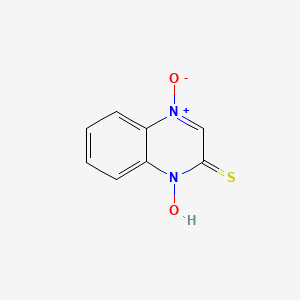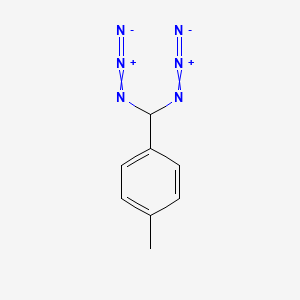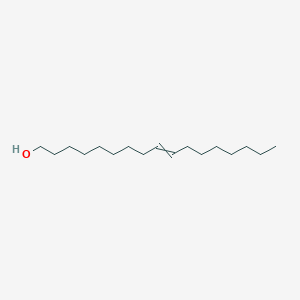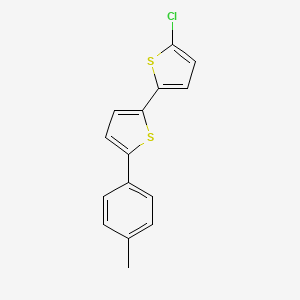
2,2'-Bithiophene, 5-chloro-5'-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- is an organic compound belonging to the class of bithiophenes These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing five-membered aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst . The reaction conditions are generally mild, making it suitable for various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and halogenated derivatives .
Aplicaciones Científicas De Investigación
2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2,2’-Bithiophene, 5-chloro-5’-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transfer processes. In biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects .
Comparación Con Compuestos Similares
2,2’-Bithiophene: The parent compound without the chlorine and 4-methylphenyl groups.
2,2’5’,2’'-Terthiophene: A compound with three thiophene rings.
2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene: A compound with four thiophene rings.
Uniqueness: These modifications can lead to improved electronic properties and biological activities compared to its simpler counterparts .
Propiedades
Número CAS |
106936-22-5 |
|---|---|
Fórmula molecular |
C15H11ClS2 |
Peso molecular |
290.8 g/mol |
Nombre IUPAC |
2-chloro-5-[5-(4-methylphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C15H11ClS2/c1-10-2-4-11(5-3-10)12-6-7-13(17-12)14-8-9-15(16)18-14/h2-9H,1H3 |
Clave InChI |
TVBRHIBJKUGMKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


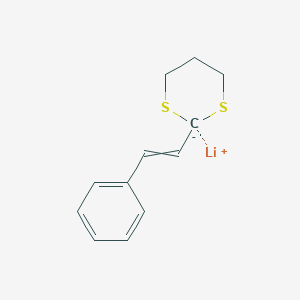
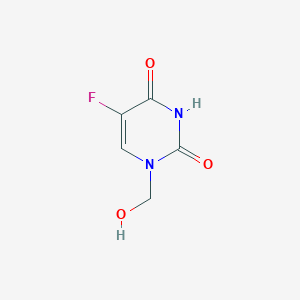
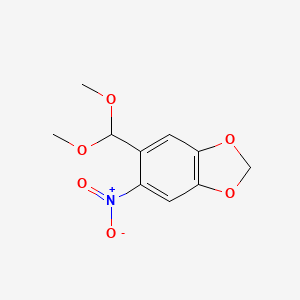
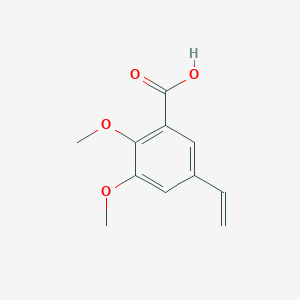
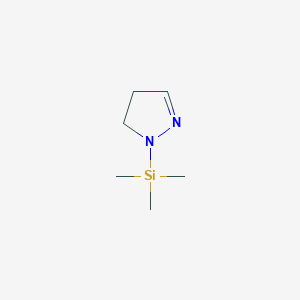
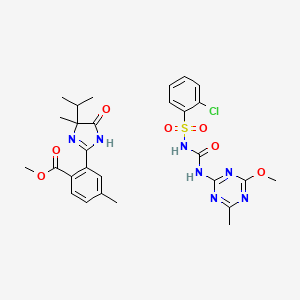
![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
